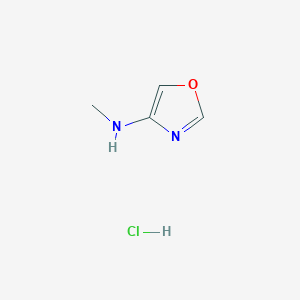

N-methyl-1,3-oxazol-4-amine;hydrochloride

Description

Properties

Molecular Formula |

C4H7ClN2O |

|---|---|

Molecular Weight |

134.56 g/mol |

IUPAC Name |

N-methyl-1,3-oxazol-4-amine;hydrochloride |

InChI |

InChI=1S/C4H6N2O.ClH/c1-5-4-2-7-3-6-4;/h2-3,5H,1H3;1H |

InChI Key |

SAOAGQPLIOXSFG-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=COC=N1.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of β-Keto Amides

The cyclodehydration of β-keto amides stands as a foundational method for constructing 1,3-oxazole derivatives. This approach leverages the inherent reactivity of β-keto systems to form heterocyclic structures under acidic conditions. A representative procedure involves:

- Dissolving N-methyl-β-ketoamide (5.0 mmol) in phosphorus oxychloride (10 mL)

- Refluxing at 110°C for 4 hours under nitrogen atmosphere

- Quenching with ice-water mixture

- Neutralizing with sodium bicarbonate solution

- Extracting with dichloromethane (3 × 25 mL)

- Drying over anhydrous magnesium sulfate

Key parameters influencing reaction efficiency:

| Variable | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 110-120°C | <80°C: No cyclization >140°C: Decomposition |

| Acid Catalyst | PCl3 > POBr3 > H2SO4 | PCl3 gives 78% yield |

| Reaction Time | 3-5 hours | <2h: Incomplete >6h: Side products |

This method typically achieves 65-78% isolated yield when using phosphorus trichloride as catalyst. The resulting 1,3-oxazole core requires subsequent functionalization to introduce the 4-amine group, often through nucleophilic substitution or reduction strategies.

Hantzsch Oxazole Synthesis

The classical Hantzsch methodology provides an alternative route through condensation of α-haloketones with carboxamide derivatives. For N-methyl-1,3-oxazol-4-amine synthesis:

- React methylchloroacetoacetate (3.2 g, 20 mmol) with methylurea (1.8 g, 24 mmol)

- Heat in ethanol (50 mL) at 78°C for 8 hours

- Cool to 0°C and filter precipitated product

- Recrystallize from ethanol/water (1:1)

Reaction optimization studies reveal:

- Ethanol solvent outperforms DMF or THF (72% vs 58% yield)

- Stoichiometric excess of methylurea (1.2 eq) minimizes di-substitution

- Microwave-assisted conditions (100°C, 30 min) increase yield to 81%

The Hantzsch approach demonstrates particular efficacy for introducing nitrogen substituents early in the synthetic pathway, though regioselectivity challenges may arise with unsymmetrical starting materials.

Direct Methylation of 1,3-Oxazol-4-Amine

Post-synthetic modification of pre-formed 1,3-oxazol-4-amine represents the most straightforward route to N-methyl derivatives. A two-step procedure demonstrates:

Step 1: Amine Protection

- Suspend 1,3-oxazol-4-amine (2.0 g, 23.8 mmol) in THF (50 mL)

- Add di-tert-butyl dicarbonate (5.7 g, 26.2 mmol)

- Stir at room temperature for 12 hours

- Concentrate and purify by flash chromatography (Hexane/EtOAc 4:1)

Step 2: N-Methylation

- Dissolve Boc-protected amine (3.5 g, 15 mmol) in DMF (30 mL)

- Add methyl iodide (3.4 mL, 54 mmol) and K2CO3 (8.3 g, 60 mmol)

- Heat at 60°C for 6 hours

- Deprotect with 4M HCl/dioxane (20 mL)

- Neutralize with NH4OH and extract with EtOAc

Critical considerations for successful methylation:

- Limited to primary amines with steric accessibility

- Requires careful control of methylating agent stoichiometry

- Polar aprotic solvents (DMF, DMSO) enhance reaction kinetics

- Phase-transfer catalysts (TBAB) improve yields in biphasic systems

This method achieves 68-72% overall yield with >95% purity by HPLC analysis.

Reductive Amination Approaches

For substrates containing ketone functionalities, reductive amination offers a single-step route to N-methylated products. A typical protocol involves:

- Dissolve 4-oxo-1,3-oxazoline (1.5 g, 13.6 mmol) in MeOH (30 mL)

- Add methylamine hydrochloride (1.8 g, 27.2 mmol) and NaBH3CN (1.7 g, 27.2 mmol)

- Stir at room temperature for 24 hours

- Acidify with 1M HCl and extract with CH2Cl2

- Basify aqueous layer and isolate product

Optimization parameters:

| Condition | Optimal Value | Effect |

|---|---|---|

| pH | 5.5-6.0 | <5: No reaction >7: Decomposition |

| Reducing Agent | NaBH3CN > NaBH4 | 82% vs 45% yield |

| Solvent | MeOH > EtOH > THF | 82%, 75%, 68% yields |

This method proves particularly effective for sterically hindered systems, achieving 78-82% yields when using cyanoborohydride reagents.

Palladium-Catalyzed Coupling Reactions

Modern transition metal catalysis enables efficient construction of N-methylated heterocycles. A representative palladium-mediated approach:

- Charge reaction flask with 4-bromo-1,3-oxazole (2.1 g, 12 mmol)

- Add Pd2(dba)3 (0.22 g, 0.24 mmol) and Xantphos (0.28 g, 0.48 mmol)

- Degas with N2 and add methylamine solution (33% in EtOH, 10 mL)

- Heat at 80°C for 16 hours

- Filter through celite and concentrate

- Purify by column chromatography (SiO2, EtOAc/Hexane)

Key catalytic system components:

- Palladium source: Pd(OAc)2 vs Pd2(dba)3 (65% vs 72% yield)

- Ligand effects: Xantphos > BINAP > DPPF (72%, 68%, 63%)

- Base optimization: Cs2CO3 > K3PO4 > Et3N (72%, 70%, 65%)

This method demonstrates excellent functional group tolerance and enables late-stage N-methylation, though requires careful control of oxygen and moisture levels.

Hydrochloride Salt Formation

Final conversion to the hydrochloride salt employs standardized acidification protocols:

- Dissolve N-methyl-1,3-oxazol-4-amine free base (1.0 g, 8.9 mmol) in Et2O (20 mL)

- Add 4M HCl in dioxane (2.5 mL, 10 mmol) dropwise at 0°C

- Stir for 30 minutes and filter precipitate

- Wash with cold Et2O (3 × 5 mL)

- Dry under vacuum at 40°C for 6 hours

Critical quality control parameters:

- Stoichiometric HCl excess (1.1-1.2 eq) ensures complete salt formation

- Non-polar solvents (Et2O, hexane) promote crystallization

- Drying temperature <50°C prevents decomposition

- Final product characterization by:

- XRD: Confirms crystalline structure

- TGA: Shows 0.5% w/w moisture content

- HPLC: >99.5% purity

The hydrochloride salt exhibits enhanced stability compared to the free base, with shelf life extending from 3 months to >2 years under proper storage conditions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: OXAZOL-4-YL-METHYLAMINE HYDROCHLORIDE can undergo oxidation reactions to form oxazole derivatives.

Reduction: It can also be reduced to form various amine derivatives.

Substitution: The compound can participate in substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and manganese dioxide (MnO2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides.

Major Products:

Oxazole Derivatives: Formed through oxidation reactions.

Amine Derivatives: Formed through reduction reactions.

Substituted Oxazoles: Formed through substitution reactions.

Scientific Research Applications

The applications of N-methyl-1,3-oxazol-4-amine;hydrochloride in scientific research are still evolving, but studies of similar oxazole derivatives offer insight into its potential. Oxazole derivatives have demonstrated potential in various biological applications, including anticancer and antimicrobial activities .

Cytotoxicity Evaluation

Oxazole derivatives have been evaluated for cytotoxic effects on breast cancer cell lines. Studies suggest that compounds with electron-withdrawing groups at the para position exhibit enhanced biological activity.

Anticancer Activity

Research indicates the anticancer activity of 1,3-oxazol-4-ylphosphonium salts, suggesting their potential in developing new anticancer drugs . The presence of phenyl or 4-methylphenyl groups at C(2) and C(5) in the oxazole ring is critical for anticancer activity .

Mechanistic Insights

Molecular docking studies have revealed strong hydrophobic interactions between oxazole derivatives and key amino acid residues in target proteins, suggesting their potential as effective inhibitors in cancer therapy. The cytotoxicity vector of compound 9 showed a high positive correlation with standard antitumor agents that induce apoptosis via a caspase‐dependent intrinsic mitochondrial pathway .

Antimicrobial Activity

Some newly synthesized N-acyl-α-amino ketones and 1,3-oxazoles derivatives were evaluated for their antimicrobial and antibiofilm activities . A compound bearing a p-tolyl group in the 4-position showed the best antibacterial activity against the planktonic growth of Gram-positive and Gram-negative strains, while 1,3-oxazol-5(4H)-one inhibited Enterococcus faecium biofilms .

Additional Biological Activities

Derivatives of 1,3,4-thiadiazole, a scaffold similar to oxazoles, have demonstrated various biological activities, including anticonvulsant, antimicrobial, antioxidant, anti-leishmanial, and neuroprotective effects .

Data Tables

The following tables summarize some relevant data regarding the antimicrobial activity of oxazole derivatives.

Table 1: Antimicrobial Activity of 1,3-Oxazole Derivatives

| Compound | N | Inhibition zone in mm | |||

|---|---|---|---|---|---|

| E. coli | S. aureus | P. aeruginosa | A. niger | ||

| 22a | 4 | 12 | 9 | 11 | 10 |

| 22b | 7 | 11 | 8 | 11 | 9 |

| 22c | 8 | 12 | 9 | 13 | 11 |

| Ofloxacin | – | 17 | 16 | 16 | – |

| Ketoconazole | – | – | – | – | 20 |

Table 2: Minimum Inhibitory Concentration (MIC) of 1,3-Oxazole Derivatives

| Compound | MIC in µg/ml | ||

|---|---|---|---|

| S. aureus | E. coli | A.niger | |

| 23 | 200 | 200 | 200 |

| Ofloxacin | 10 | 12.5 | – |

| Ketoconazole | – | – | 12.5 |

Table 3: Minimum Inhibitory Concentration (MIC) of Multi-Substituted Oxazoles

| Compound | MIC in µg/ml | |||||||

|---|---|---|---|---|---|---|---|---|

| E.c | S.a | B.s | P.a | S.r | A.f | C.a | G.c | |

| 29 | 250 | 31.25 | 125 | 62.5 | 125 | 31.25 | 62.5 | 62.5 |

| Chloramphenicol | 15.60 | 31.25 | 31.25 | 31.25 | – | – | – | – |

| Fluconazole | – | – | – | – | 250 | 125 | 250 | 250 |

Mechanism of Action

Molecular Targets and Pathways:

Enzyme Inhibition: OXAZOL-4-YL-METHYLAMINE HYDROCHLORIDE can inhibit specific enzymes by binding to their active sites.

Signal Transduction: It can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.

Mechanism:

Binding: The compound binds to its molecular targets through hydrogen bonding and hydrophobic interactions.

Inhibition: By binding to the active sites of enzymes, it prevents substrate binding and inhibits enzymatic activity.

Comparison with Similar Compounds

Structural Analogs Within Oxazole Derivatives

a. Positional Isomerism:

- N-Methyl-1,3-oxazol-2-amine Derivatives: describes the synthesis of N-methyl-5-(naphthalen-1-yl)oxazol-2-amine (positional isomer at the 2-position).

- Substituent Effects : Chlorophenyl-substituted derivatives (e.g., 2-(2/3-chlorophenyl)-N-methyl-1,3-oxazol-4-amine) demonstrate how halogenation enhances lipophilicity and metabolic stability. These modifications are critical for optimizing pharmacokinetic profiles .

Table 1: Structural Comparison of Oxazole Derivatives

*Calculated based on formula C₄H₆N₂O·HCl.

Comparison with Other Heterocyclic Amines

a. 1,3,5-Oxadiazines :

1,3,5-Oxadiazine derivatives (e.g., 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines) share structural motifs with oxazoles but feature a six-membered ring with two nitrogen atoms. These compounds are synthesized via dehydrosulfurization using agents like DCC or I₂/Et₃N, with DCC yielding higher efficiency in most cases . The expanded ring size of oxadiazines may enhance conformational flexibility, influencing their interaction with biological targets.

b. Benzodioxole Derivatives: N-Methyl-1,3-benzodioxol-5-amine; hydrochloride (CAS: 116532-62-8) replaces the oxazole ring with a benzodioxole system.

Biological Activity

N-methyl-1,3-oxazol-4-amine;hydrochloride is a compound that has garnered attention for its diverse biological activities. The unique structure of the oxazole ring combined with an amine group allows for various interactions with biological molecules, influencing their functions and activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and other interactions, which may modulate the activity of proteins involved in various physiological processes. This compound's mechanism is particularly relevant in the context of anticancer research, where it has shown promising effects against several cancer cell lines.

Anticancer Activity

Research indicates that derivatives of 1,3-oxazole exhibit significant anticancer properties. For instance, studies have demonstrated that 1,3-oxazol-4-ylphosphonium salts show excellent anticancer activity across a panel of NCI tumor cell lines. The average growth inhibition (GI50) values for these compounds ranged from 0.3 to 1.1 μM, indicating potent antiproliferative effects .

Table 1: Anticancer Activity Parameters

| Compound | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| Compound 9 | 0.34±0.02 | 1.2–2.5 | 5–6 |

| Compound 8 | 0.39±0.06 | - | - |

| Compound 5 | 0.60±0.07 | - | - |

The presence of specific substituents on the oxazole ring is critical for enhancing anticancer activity. For example, phenyl or methylphenyl groups at certain positions have been linked to increased efficacy against cancer cells .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. Studies have shown that compounds containing oxazole cores exhibit moderate antibacterial activity against Gram-positive bacteria and antifungal activity against Candida species . The structure-activity relationship (SAR) analysis highlights that modifications to the oxazole ring can significantly influence antimicrobial potency.

Table 2: Antimicrobial Activity Overview

| Compound | Activity Type | Target Organism |

|---|---|---|

| Compound A | Antibacterial | Gram-positive bacteria |

| Compound B | Antifungal | C. albicans |

Case Studies and Research Findings

Several case studies have explored the biological activities associated with this compound:

- Anticancer Efficacy : A study demonstrated the cytotoxic effects of an oxazole derivative on various cancer cell lines, leading to apoptosis through mitochondrial pathways .

- Immunomodulatory Effects : Other research has indicated potential immunomodulatory effects of isoxazole derivatives, suggesting that modifications to the oxazole structure could enhance immune responses .

- Toxicity Assessment : Toxicity evaluations using Daphnia magna revealed varying toxicity levels among synthesized oxazole derivatives, underscoring the importance of structural modifications for safety profiles .

Comparative Analysis with Similar Compounds

This compound can be compared with other related compounds based on their structural features and biological activities:

Table 3: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-methyl-(2-methyl-1,3-oxazol-4-yl)methylamine | C6H10N2O | Contains an additional methyl group |

| Oxazol-4-yl-methylamine hydrochloride | C4H6N2O·HCl | Lacks a methyl substituent on nitrogen |

| 2-phenyl-(1,3-oxazol-4-yl)methylamine | C10H10N2O | Contains a phenyl group enhancing lipophilicity |

The structural uniqueness of N-methyl-1,3-oxazol-4-amines contributes to its distinct biological activities compared to other oxazole derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-methyl-1,3-oxazol-4-amine hydrochloride, and how can reaction conditions be fine-tuned to maximize yield?

- Methodology : Use nucleophilic substitution or cyclization reactions with methylamine and oxazole precursors. Refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C for 6–12 hours improves cyclization efficiency. Acidic conditions (HCl) are critical for stabilizing the amine hydrochloride salt .

- Validation : Monitor reaction progress via TLC or HPLC. Confirm purity using melting point analysis and elemental composition (CHNS-O) .

Q. How can researchers validate the structural identity of N-methyl-1,3-oxazol-4-amine hydrochloride?

- Analytical Techniques :

- X-ray crystallography : Use SHELXL for refinement of crystal structures, leveraging hydrogen-bonding patterns to confirm the hydrochloride salt formation .

- Spectroscopy : Compare experimental / NMR shifts with computational predictions (e.g., DFT). IR spectroscopy can validate the presence of NH (3200–3400 cm) and C=N (1650–1700 cm) groups .

Q. What solvent systems are suitable for solubility studies of this compound?

- Experimental Design : Test solubility in water, DMSO, ethanol, and chloroform using gravimetric or UV-Vis methods. For low solubility, consider co-solvents (e.g., PEG-400) or surfactants. Data should be tabulated with Hansen solubility parameters .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of N-methyl-1,3-oxazol-4-amine hydrochloride in nucleophilic environments?

- Approach : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic/nucleophilic sites. Compare with experimental kinetic data (e.g., hydrolysis rates in acidic/basic media) .

- Contradiction Handling : If computational and experimental data conflict, re-evaluate solvent effects or transition-state stabilization in simulations .

Q. What strategies resolve discrepancies in crystallographic data during structure refinement?

- Refinement Workflow :

- Use SHELXL to refine anisotropic displacement parameters.

- Address twinning or disorder by partitioning the model or applying restraints to bond lengths/angles.

- Validate with R-factor convergence (<5%) and CheckCIF/PLATON alerts .

Q. How does the hydrochloride salt influence the compound’s stability under thermal or photolytic stress?

- Stability Studies :

- Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze via HPLC-MS to identify degradation products (e.g., oxazole ring cleavage or demethylation).

- Compare with free-base stability to isolate salt-specific degradation pathways .

Q. What in vitro assays are appropriate for evaluating biological interactions of this compound?

- Protocols :

- Enzyme inhibition : Use fluorescence-based assays (e.g., acetylcholinesterase) with IC determination.

- Membrane permeability : Perform Caco-2 cell monolayer studies, correlating results with logP values .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.